molecular formula C17H26N4O2 B1398050 (R)-tert-Butyl 4-(5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate CAS No. 1001178-90-0

(R)-tert-Butyl 4-(5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate

货号: B1398050
CAS 编号: 1001178-90-0
分子量: 318.4 g/mol
InChI 键: OQNVHLKAUNZNED-GFCCVEGCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Identity and Nomenclature

(R)-tert-Butyl 4-(5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate represents a complex heterocyclic molecule with the molecular formula C17H26N4O2 and a molecular weight of 318.421 g/mol. The compound is registered under the Chemical Abstracts Service number 1001178-90-0, providing it with a unique identifier in chemical databases worldwide. The stereochemical designation (R) indicates the specific three-dimensional arrangement around the chiral center located at the 5-position of the cyclopenta[d]pyrimidine ring system, which contains a methyl substituent.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the core structure is described as a piperazine ring bearing a carboxylate ester functionality and substituted at the 4-position with a chiral cyclopenta[d]pyrimidine moiety. Alternative nomenclature systems refer to this compound as 1-Piperazinecarboxylic acid, 4-[(5R)-6,7-dihydro-5-methyl-5H-cyclopenta[d]pyrimidin-4-yl]-, 1,1-dimethylethyl ester, which emphasizes the ester linkage and the specific stereochemistry. The tert-butyl designation refers to the 2-methyl-2-propyl group attached to the oxygen atom of the carboxylate functionality, providing the compound with increased steric bulk and enhanced stability under various reaction conditions.

The compound's structural complexity is further enhanced by the presence of multiple nitrogen atoms distributed across two distinct ring systems. The piperazine ring contributes two nitrogen atoms in a saturated six-membered ring, while the cyclopenta[d]pyrimidine system contributes an additional two nitrogen atoms in an aromatic six-membered ring fused to a saturated five-membered carbocycle. This combination of saturated and aromatic nitrogen-containing heterocycles creates a molecule with unique electronic properties and potential for diverse chemical reactivity patterns.

Historical Context in Heterocyclic Chemistry

The development of heterocyclic chemistry has its roots in the early 19th century, with the field experiencing rapid expansion throughout the subsequent centuries. According to historical surveys, the systematic study of heterocyclic compounds began in earnest during the 1800s, with notable early discoveries including the isolation of alloxan from uric acid by Brugnatelli in 1818 and the preparation of furfural from starch by Dobereiner in 1832. The field gained momentum with Runge's discovery of pyrrole through the dry distillation of bones in 1834, establishing a foundation for understanding nitrogen-containing heterocyclic systems.

The evolution of heterocyclic chemistry accelerated dramatically during the 20th century, with compounds like this compound representing the culmination of sophisticated synthetic methodologies developed over more than a century of research. The compound embodies the modern approach to heterocyclic design, incorporating multiple ring systems that have been individually studied and optimized throughout the historical development of the field. The heterocyclic chemistry field has grown to encompass approximately half of all known chemical compounds, with more than two-thirds of the approximately 20 million chemical compounds identified by the end of the second millennium being fully or partially aromatic, and approximately half being heterocycles.

The historical significance of heterocyclic compounds extends beyond pure synthetic chemistry into biological and pharmaceutical applications, with major breakthroughs including the synthesis of indigo dye by Friedlander in 1906 and the identification of chlorophyll derivatives from crude oil by Treibs in 1936. The role of heterocyclic compounds in understanding genetic mechanisms was established through Chargaff's rules in 1951, which elucidated the importance of purines and pyrimidines in the genetic code. This historical progression demonstrates how compounds like this compound represent the modern synthesis of historical knowledge with contemporary synthetic capabilities.

Significance of the Cyclopenta[d]pyrimidine Scaffold

The cyclopenta[d]pyrimidine scaffold present in this compound represents one of the most significant structural motifs in contemporary medicinal chemistry research. This bicyclic system combines the aromatic character of pyrimidine with the conformational flexibility of a cyclopentane ring, creating a unique three-dimensional architecture that has demonstrated remarkable biological activity across multiple therapeutic areas. Research investigations have revealed that cyclopenta[d]pyrimidine derivatives exhibit potent antimicrotubule activity, with some compounds showing nanomolar potency against various cancer cell lines.

The structural characteristics of the cyclopenta[d]pyrimidine scaffold contribute significantly to its biological activity profile through multiple mechanisms. The fused ring system provides a rigid aromatic core that can engage in π-π stacking interactions with biological targets, while the saturated cyclopentane portion offers opportunities for hydrophobic interactions and conformational adjustments that optimize binding affinity. Studies have demonstrated that modifications to the cyclopenta[d]pyrimidine core, particularly at the 5-position where the methyl group is located in the target compound, can dramatically influence biological activity. The stereochemistry at this position has been shown to be crucial for activity, with specific enantiomers exhibiting significantly different potency profiles.

Research into cyclopenta[d]pyrimidine derivatives has revealed their potential as inhibitors of dihydrofolate reductase enzymes from various organisms, including Pneumocystis carinii and Toxoplasma gondii. These studies have shown that compounds with alkyl bridges between the cyclopenta[d]pyrimidine core and additional aromatic substituents can achieve submicromolar inhibition constants. The cyclopenta[d]pyrimidine scaffold has also been investigated for its potential as a microtubule targeting agent, with certain derivatives demonstrating the ability to inhibit cancer cell proliferation regardless of P-glycoprotein or βIII-tubulin status, both of which are known mechanisms of clinical drug resistance.

Synthetic approaches to cyclopenta[d]pyrimidine derivatives have been extensively developed, with methodologies typically involving the reaction of 3-methyladapic acid with acetamidine to construct the basic scaffold, followed by functionalization at various positions to introduce desired substituents. The versatility of this synthetic approach has enabled the preparation of diverse libraries of cyclopenta[d]pyrimidine compounds for biological evaluation, contributing to the establishment of structure-activity relationships that guide the design of new derivatives. The cyclopenta[d]pyrimidine scaffold's significance extends beyond its biological activity to its synthetic accessibility, making it an attractive target for medicinal chemistry programs focused on developing new therapeutic agents.

Importance of Piperazine-Containing Compounds

Piperazine represents one of the most frequently utilized heterocycles in biologically active compounds, with its incorporation into this compound reflecting its established importance in medicinal chemistry. The piperazine moiety serves multiple functions in drug design, including optimization of physicochemical properties, provision of structural and conformational characteristics, and facilitation of synthetic chemistry through its ease of handling and functionalization. Surveys of biologically active compounds reveal that piperazine-containing molecules represent a significant portion of pharmaceutically relevant structures, with their applications spanning numerous therapeutic areas.

The widespread adoption of piperazine in drug design stems from its ability to serve as both a basic and hydrophilic group that can optimize the pharmacokinetic properties of target molecules. The piperazine ring functions as a scaffold that can arrange pharmacophoric groups in optimal positions for interaction with target macromolecules, providing medicinal chemists with a versatile tool for structure-based drug design. Analysis of Food and Drug Administration-approved drugs from January 2011 to June 2023 reveals numerous examples of piperazine-containing compounds across diverse therapeutic areas, including cyclin-dependent kinase inhibitors, receptor antagonists, and tyrosine kinase inhibitors.

The structural diversity achievable with piperazine-containing compounds is exemplified by the range of substitution patterns observed in approved pharmaceuticals. These patterns include monoaryl substitution, diaryl substitution, aryl-alkyl combinations, dialkyl arrangements, alkyl-acyl combinations, and diacyl substitutions, demonstrating the versatility of the piperazine core for accommodating various functional groups. The synthetic accessibility of piperazine derivatives is enhanced by the commercial availability of numerous useful synthons, including N-acyl or N-aryl piperazines decorated with protecting groups and functional groups suitable for further molecular expansion.

The importance of piperazine isosteres has also been recognized in contemporary drug design, with research focusing on the development of bioisosteric replacements that can offer advantages in terms of potency, selectivity, and developability properties. While approximately 100 approved drugs incorporate a piperazine ring, the relative scarcity of piperazine-containing agrochemicals suggests untapped potential for this heterocycle in agricultural applications. The incorporation of piperazine into this compound exemplifies the strategic use of this heterocycle to create molecules with enhanced properties and synthetic utility.

Role of the tert-Butyloxycarbonyl (Boc) Protecting Group

The tert-butyloxycarbonyl protecting group present in this compound represents one of the most important and widely utilized protecting groups in organic synthesis. The Boc group serves as an acid-labile protecting group that can be readily installed and removed under mild conditions, making it particularly valuable for the protection of amines during multi-step synthetic sequences. The strategic incorporation of the Boc group in the target compound reflects its utility in synthetic chemistry and its compatibility with the other functional groups present in the molecule.

The Boc protecting group can be introduced onto amines through reaction with di-tert-butyl dicarbonate under aqueous conditions in the presence of bases such as sodium hydroxide, or in organic solvents using bases like 4-dimethylaminopyridine. This versatility in installation conditions makes the Boc group particularly attractive for complex synthetic schemes where reaction conditions must be carefully optimized to avoid interference with other functional groups. The mechanism of Boc protection involves nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate, resulting in the formation of a carbamate linkage and the liberation of tert-butanol and carbon dioxide.

Removal of the Boc protecting group can be accomplished through treatment with strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. The deprotection mechanism involves protonation of the carbonyl oxygen by the acid, followed by elimination of the tert-butyl cation and formation of carbamic acid, which spontaneously decarboxylates to yield the free amine. Alternative deprotection methods include sequential treatment with trimethylsilyl iodide followed by methanol, which can be particularly useful when other deprotection methods are too harsh for sensitive substrates.

The stability of the Boc protecting group under basic and nucleophilic conditions makes it particularly valuable for synthetic sequences involving cyclopenta[d]pyrimidine and piperazine chemistry. The group provides protection for the piperazine nitrogen while allowing for functionalization of other positions in the molecule, enabling the construction of complex architectures like that found in this compound. The Boc group's compatibility with a wide range of reaction conditions and its clean removal profile have established it as probably the most common amine protecting group in non-peptide chemistry.

属性

IUPAC Name

tert-butyl 4-[(5R)-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c1-12-5-6-13-14(12)15(19-11-18-13)20-7-9-21(10-8-20)16(22)23-17(2,3)4/h11-12H,5-10H2,1-4H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNVHLKAUNZNED-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C1C(=NC=N2)N3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2=C1C(=NC=N2)N3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (R)-tert-Butyl 4-(5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the cyclopenta[d]pyrimidin-4-yl core. This core can be synthesized through a cyclization reaction involving appropriate precursors such as amines and diketones. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

科学研究应用

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

  • Medicine: Potential therapeutic applications could be explored, especially in drug discovery and development.

  • Industry: It might be used in the production of specialty chemicals or as an intermediate in various industrial processes.

作用机制

The mechanism by which (R)-tert-Butyl 4-(5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, such as its role as an inhibitor, probe, or therapeutic agent.

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Structural Variations

Compound 1 : (R)-tert-Butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate (CAS 866084-31-3)
  • Key Difference : Contains a 7-oxo group instead of the 6,7-dihydro moiety.
Compound 2 : tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS 869198-95-8)
  • Key Difference : Pyrrolo[3,4-d]pyrimidine core replaces the cyclopenta[d]pyrimidine system.
  • Implications : The pyrrolo ring system may reduce planarity, affecting π-π stacking interactions critical for kinase inhibition .
Compound 3 : tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate (CAS 883231-23-0)
  • Key Difference : Lacks the fused cyclopenta ring, featuring a simple pyrimidine.
  • Implications : Reduced lipophilicity and rigidity, likely diminishing binding affinity to hydrophobic kinase pockets .

Substituent Modifications

Compound 4 : 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine (CAS 571188-82-4)
  • Key Difference : Bromine substituent at the 5-position.
  • Implications : Bromine enables further functionalization (e.g., Suzuki coupling) but may introduce steric hindrance .
Compound 5 : tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate
  • Key Difference : A 2-hydroxyphenyl group and methylene linker replace the cyclopenta[d]pyrimidine.
  • Implications : The hydroxyl group facilitates intramolecular hydrogen bonding (O–H⋯N), enhancing crystallinity and stability .

Comparative Data Table

Compound Name (CAS) Core Structure Key Substituents Molecular Formula Pharmacological Role
Target Compound Cyclopenta[d]pyrimidine (R)-5-methyl, Boc-piperazine C₁₇H₂₅N₅O₂ Ipatasertib intermediate
(R)-tert-Butyl 4-(5-methyl-7-oxo-...) (866084-31-3) Cyclopenta[d]pyrimidine 7-oxo, (R)-5-methyl, Boc-piperazine C₁₇H₂₃N₅O₃ Synthetic intermediate
tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate (883231-23-0) Pyrimidine Boc-piperazine, no fused ring C₁₃H₂₁N₅O₂ Kinase inhibitor scaffold
tert-Butyl 2-amino-5H-pyrrolo...carboxylate (869198-95-8) Pyrrolo[3,4-d]pyrimidine Boc-piperazine, amino group C₁₄H₂₁N₅O₂ Antimicrobial studies

Structural and Functional Insights

  • Cyclopenta Ring : Enhances rigidity and lipophilicity compared to simpler pyrimidines, improving target engagement in hydrophobic binding pockets .
  • Boc Group : Universally used for amine protection; its removal under acidic conditions is a common step in drug synthesis .
  • Stereochemistry : The (R)-configuration at the 5-methyl group is crucial for Ipatasertib’s activity, highlighting the importance of stereoselective synthesis .

生物活性

(R)-Tert-Butyl 4-(5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate, with the CAS number 1001178-90-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C17H26N4O2
  • Molecular Weight : 318.41 g/mol
  • CAS Number : 1001178-90-0

The compound is believed to exert its biological effects primarily through interactions with specific receptors and enzymes involved in various physiological processes. Its structural similarity to other piperazine derivatives suggests potential activity in modulating neurotransmitter systems and influencing cellular signaling pathways.

Pharmacological Effects

In Vitro and In Vivo Studies

Recent studies have demonstrated the pharmacokinetic properties of related compounds in vivo, showing promising results in reducing RBP4 levels significantly after administration. For instance, one study reported over 85% reduction in serum RBP4 levels in rodent models following oral dosing .

Table 1: Summary of Biological Activities

Activity TypeMechanism/OutcomeReference
RBP4 AntagonismDecreases serum retinol levels
CytotoxicityPotential against cancer cell lines
Neurotransmitter ModulationInfluence on serotonin/dopamine pathwaysGeneral knowledge

Case Studies

  • Case Study on RBP4 Antagonists : A study examined various analogs of cyclopenta[d]pyrimidine derivatives, demonstrating their ability to bind RBP4 effectively and reduce its plasma levels significantly. This suggests that this compound may share similar properties .
  • Cytotoxic Effects Investigation : Another investigation into related compounds revealed their cytotoxic effects on several cancer cell lines, indicating that this class of compounds could be further explored for anticancer therapies .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (R)-tert-butyl 4-(5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of pyrimidine precursors and coupling with tert-butyl piperazine derivatives. Key steps require controlled temperatures (e.g., 0–80°C) and anhydrous conditions to prevent side reactions. For example, tert-butyl carbamate formation often employs tert-butyl chloroformate in dichloromethane with a base like triethylamine. Reaction progress is monitored via TLC or HPLC, with purification through column chromatography .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, particularly the pyrimidine and piperazine moieties. High-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Purity is assessed via HPLC with UV detection, using C18 columns and acetonitrile/water gradients .

Q. How is the compound’s stability evaluated under varying storage conditions?

  • Methodological Answer : Stability studies involve storing the compound at different temperatures (−20°C, 4°C, room temperature) and humidity levels. Samples are analyzed periodically via HPLC to detect degradation products. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) predicts long-term behavior. Degradation pathways (e.g., hydrolysis of the tert-butyl group) are identified using LC-MS .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement?

  • Methodological Answer : Discrepancies in X-ray diffraction data (e.g., twinning or disorder) are addressed using SHELX software. For example, SHELXL refines hydrogen-bonding networks by applying restraints to bond lengths and angles. Twinning parameters are introduced in cases of non-merohedral twinning. High-resolution data (≤1.0 Å) improves electron density maps for accurate placement of atoms .

Q. What strategies are used to analyze conflicting biological activity data in target interaction studies?

  • Methodological Answer : Contradictory results (e.g., varying IC₅₀ values across assays) are resolved by standardizing assay conditions (pH, temperature, buffer composition). Orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) validate binding affinity. Molecular docking simulations (using software like AutoDock) correlate structural features (e.g., piperazine conformation) with activity trends .

Q. How does the compound’s stereochemistry influence its interaction with enzymatic targets?

  • Methodological Answer : The (R)-configuration at the chiral center affects binding to enantioselective targets. Comparative studies with the (S)-enantiomer are conducted via enzyme inhibition assays (e.g., kinase or protease panels). Stereochemical stability under physiological conditions is assessed using chiral HPLC. Molecular dynamics simulations predict conformational changes during target binding .

Q. What experimental designs are recommended for assessing environmental fate and ecotoxicological impacts?

  • Methodological Answer : Long-term environmental studies follow OECD guidelines, using split-plot designs to evaluate degradation in soil/water systems. High-resolution mass spectrometry tracks abiotic transformations (hydrolysis, photolysis). Ecotoxicity is tested across trophic levels (e.g., Daphnia magna for aquatic toxicity, Eisenia fetida for soil toxicity) with LC₅₀/EC₅₀ calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-Butyl 4-(5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate
Reactant of Route 2
(R)-tert-Butyl 4-(5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。